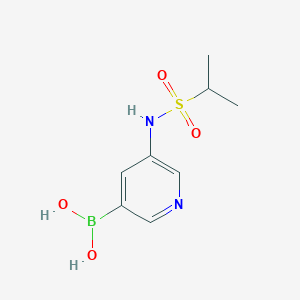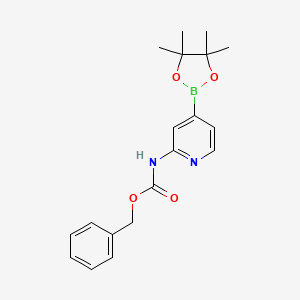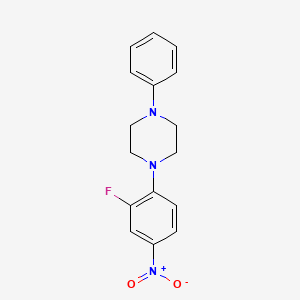
1-(2-Fluoro-4-nitrophényl)-4-phénylpiperazine
Vue d'ensemble
Description
1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound features a piperazine ring substituted with a 2-fluoro-4-nitrophenyl group and a phenyl group, making it a molecule of interest for various scientific research applications.
Applications De Recherche Scientifique
1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting the central nervous system.
Biological Studies: The compound is studied for its interactions with biological targets, such as receptors and enzymes, to understand its pharmacological properties.
Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms of action.
Industrial Applications: The compound may be used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
Target of Action
Piperazine derivatives, like “1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine”, are known to interact with a variety of targets. They have been reported as antivirals, antifilarial agents, serotonergic agents, and more . .
Mode of Action
Piperazine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine typically involves the following steps:
Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce the nitro group at the para position, resulting in 2-fluoro-4-nitroaniline.
Piperazine Formation: The 2-fluoro-4-nitroaniline is then reacted with phenylpiperazine under suitable conditions to form the desired product.
The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Reduction: 1-(2-Amino-4-nitrophenyl)-4-phenylpiperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine: This compound has a similar structure but with a prop-2-yn-1-yl group instead of a phenyl group.
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Another compound with a 2-fluoro-4-nitrophenyl group but with a different core structure.
Uniqueness
1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine is unique due to its specific substitution pattern on the piperazine ring, which can result in distinct biological activities and chemical reactivity compared to other similar compounds. Its combination of fluoro and nitro groups provides a unique electronic environment that can influence its interactions with molecular targets and its overall pharmacological profile .
Propriétés
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)-4-phenylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2/c17-15-12-14(20(21)22)6-7-16(15)19-10-8-18(9-11-19)13-4-2-1-3-5-13/h1-7,12H,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUSBZZLFHMSLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

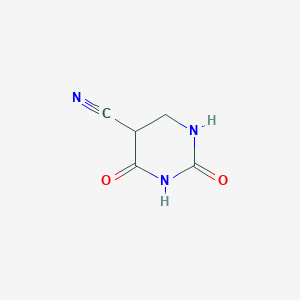
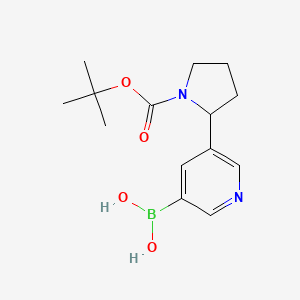
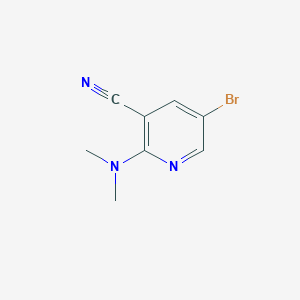
![5-Fluoro-6-methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1403013.png)
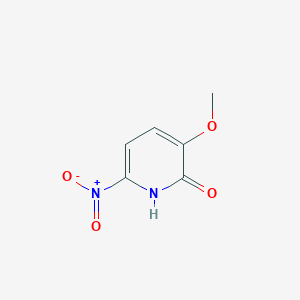
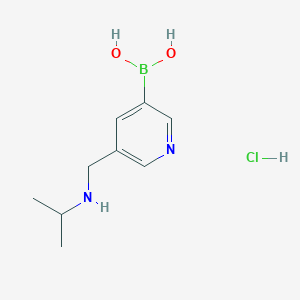
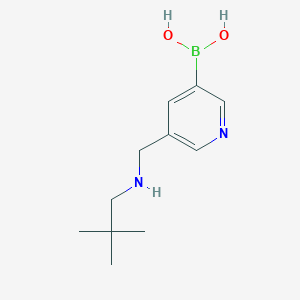
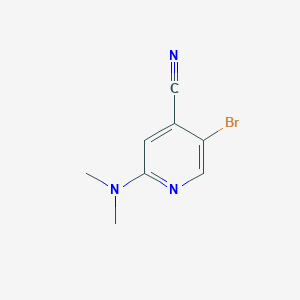
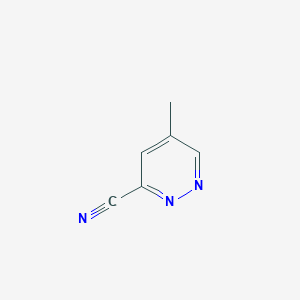
![4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B1403024.png)

![7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403027.png)
